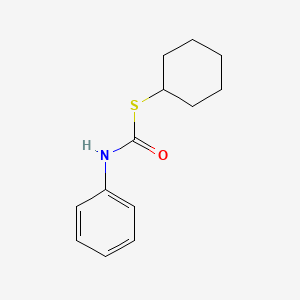
Thiocarbanilic acid, S-cyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylsulfanyl-n-phenyl-formamide is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to a phenyl-formamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylsulfanyl-n-phenyl-formamide typically involves the reaction of cyclohexylthiol with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of 1-Cyclohexylsulfanyl-n-phenyl-formamide may involve the use of automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexylsulfanyl-n-phenyl-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the formamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-Cyclohexylsulfanyl-n-phenyl-formamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclohexylsulfanyl-n-phenyl-formamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-Phenylformamide: A simpler analog without the cyclohexylsulfanyl group.
Cyclohexylformamide: Lacks the phenyl group, offering different chemical properties.
Phenylthiourea: Contains a thiourea group instead of a formamide group.
Uniqueness: 1-Cyclohexylsulfanyl-n-phenyl-formamide is unique due to the presence of both cyclohexylsulfanyl and phenyl-formamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
5394-12-7 |
|---|---|
Formule moléculaire |
C13H17NOS |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
S-cyclohexyl N-phenylcarbamothioate |
InChI |
InChI=1S/C13H17NOS/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) |
Clé InChI |
CRHJWMVJRUJZQI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















